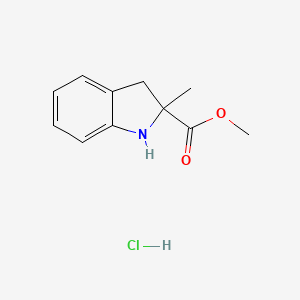
Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride” is a compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives like “this compound” often involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole can be optimized by exposing the neat mixture of reactants to microwave irradiation .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis :
- A study by Acheson et al. (1968) discusses the tautomerism and bromination of certain indole carboxylic acid derivatives, highlighting the chemical reactivity of these compounds (Acheson et al., 1968).
- Another research by Gerard-Monnier et al. (1998) explores the reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, which are relevant for analytical applications in lipid peroxidation assays (Gerard-Monnier et al., 1998).
- Pal et al. (2004) demonstrate a method for acylating 3-Methylindole, which is relevant for the synthesis of indole derivatives (Pal et al., 2004).
Pharmaceutical Research and Applications :
- Research by Zhu et al. (2003) discusses a phosphine-catalyzed annulation for synthesizing tetrahydropyridines, which are important in medicinal chemistry (Zhu et al., 2003).
- Peyrot et al. (2001) focus on the synthesis and characterization of new heterocyclic derivatives from 1-Amino-2-methylindoline, a precursor in antihypertension drug synthesis (Peyrot et al., 2001).
- The work by Irikawa et al. (1989) explores the reaction of Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-Bromosuccinimide, which is relevant for creating pharmaceutical intermediates (Irikawa et al., 1989).
Analytical Chemistry and Assay Development :
- Selvaraj et al. (2019) discuss the reaction of indole carboxylic acid/amide with propargyl alcohols, which is important for developing new chemical assays (Selvaraj et al., 2019).
- Jiang et al. (2014) used 2-Methylindole as a nucleophile in a three-component reaction with aldehydes, demonstrating its application in rapid screening of multicomponent reactions (MCRs) (Jiang et al., 2014).
Zukünftige Richtungen
The future directions for research on “Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride” and similar compounds likely involve further exploration of their synthesis, properties, and biological activities. Given the significant role of indole derivatives in natural products and drugs , these compounds will continue to attract the attention of the chemical community.
Eigenschaften
IUPAC Name |
methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-11(10(13)14-2)7-8-5-3-4-6-9(8)12-11;/h3-6,12H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWBHCIOQGWDDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N1)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
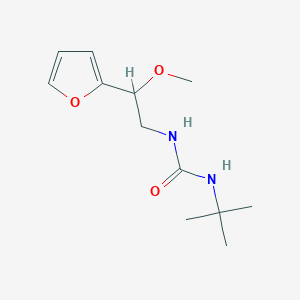
![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B2650245.png)
![4-Amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid](/img/structure/B2650246.png)
![[(2-Phenylethyl)carbamoyl]methyl 2,6-difluorobenzoate](/img/structure/B2650248.png)
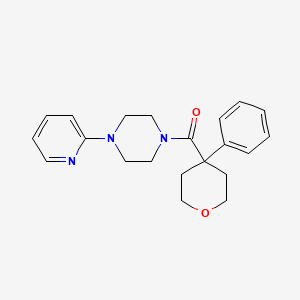
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2650250.png)
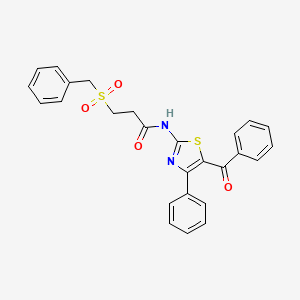
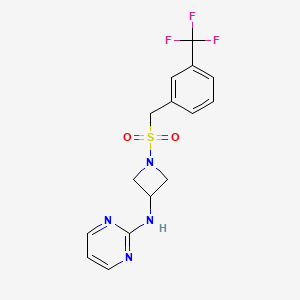
![2-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2650259.png)

![N~1~-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2650261.png)
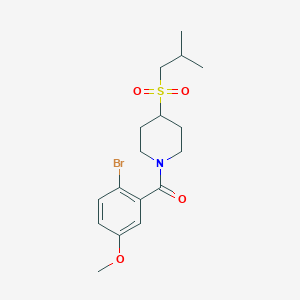
![N-[4-[[(2-Chloroacetyl)amino]methyl]oxan-4-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B2650264.png)
![methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2650267.png)
